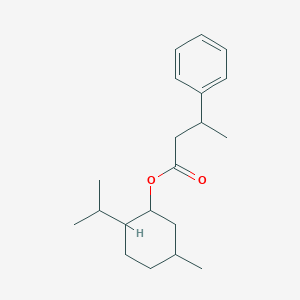
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is an ester derived from the combination of a cyclohexyl group and a phenylbutanoate moiety, making it a subject of study for its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 3-phenylbutanoic acid. One common method is the Steglich esterification, which uses N,N′-dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired ester in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of esterification and the use of efficient catalysts and reagents are likely employed to scale up the synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound in an industrial setting.
化学反応の分析
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group would yield 3-phenylbutanoic acid, while reduction would produce 5-Methyl-2-(propan-2-yl)cyclohexanol.
科学的研究の応用
Chemistry: As a model compound for studying esterification and related reactions.
Biology: Investigated for its potential biological activity, including anticonvulsant properties
Medicine: Potential use in drug design and development due to its unique structure and biological activity.
Industry: Applications in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism by which 5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems or ion channels . The ester linkage allows for enzymatic cleavage, releasing active components that can exert biological effects.
類似化合物との比較
Similar Compounds
5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate: Another ester with similar structural features and potential biological activity
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(3-benzoylphenyl)propanoate: A related compound with a benzoylphenyl group instead of a phenylbutanoate group.
Uniqueness
5-Methyl-2-(propan-2-yl)cyclohexyl 3-phenylbutanoate is unique due to its specific ester linkage and the combination of cyclohexyl and phenylbutanoate moieties
特性
CAS番号 |
899-93-4 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(5-methyl-2-propan-2-ylcyclohexyl) 3-phenylbutanoate |
InChI |
InChI=1S/C20H30O2/c1-14(2)18-11-10-15(3)12-19(18)22-20(21)13-16(4)17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13H2,1-4H3 |
InChIキー |
IYJGFAJKVHCJFH-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)OC(=O)CC(C)C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


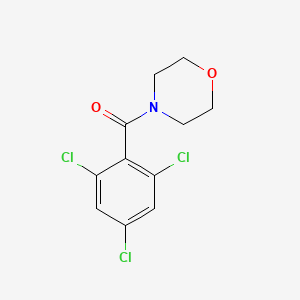
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
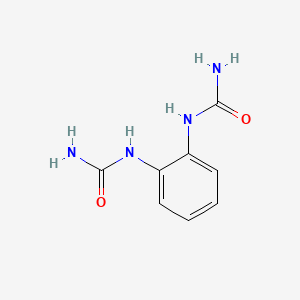
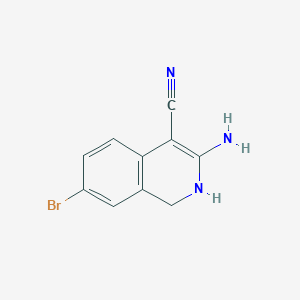

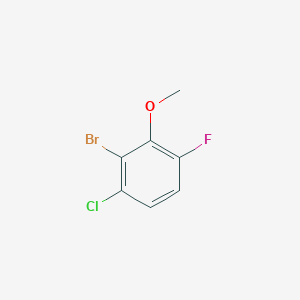
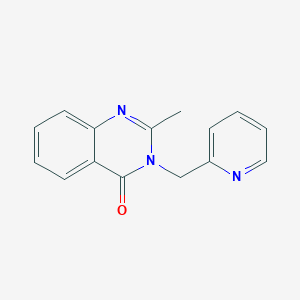
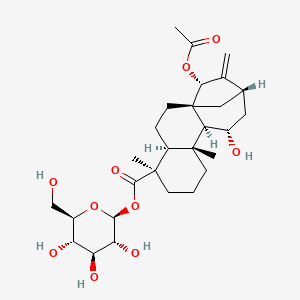
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
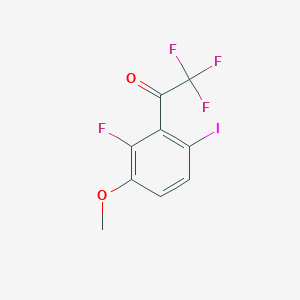
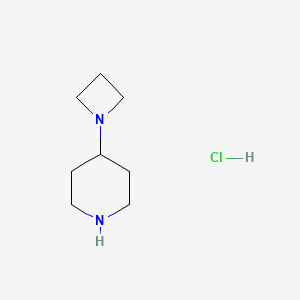
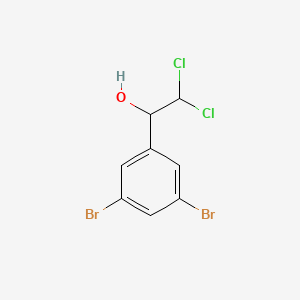
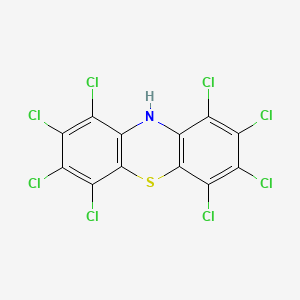
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
